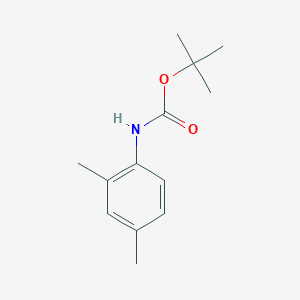

Tert-butyl (2,4-dimethylphenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

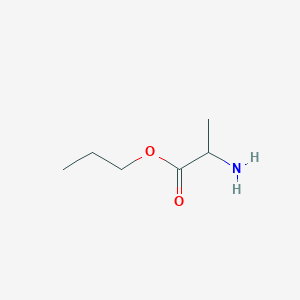

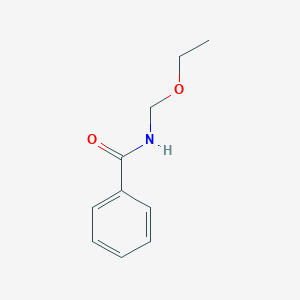

Tert-butyl (2,4-dimethylphenyl)carbamate, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

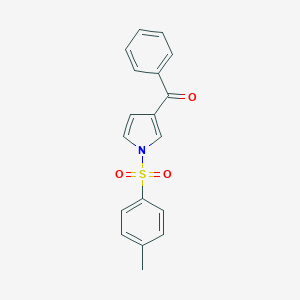

Optical and Electrochemical Properties

A study on thiapyrylium pentamethine dyes with tert-butyl and 2,6-dimethylphenyl substituents demonstrated their similar chromophores in terms of optical properties and electrochemical redox behaviors. The presence of tert-butyl and 2,6-dimethylphenyl substituents conferred nearly identical values of maximum absorption wavelength, molar extinction coefficients, and bandwidths at half-height, while imparting greater oxidative stability based on anodic shifts in oxidation potential (Panda, Virkler, & Detty, 2003).

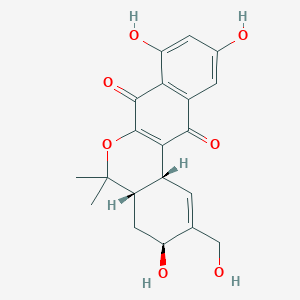

Synthesis of Biologically Active Compounds

Tert-butyl (2,4-dimethylphenyl)carbamate serves as an important intermediate in the synthesis of biologically active compounds. A rapid synthetic method for this compound has been established, optimizing the synthesis process with a total yield of 81% from commercially available precursors. This work underscores its role in the production of significant pharmaceutical agents such as omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).

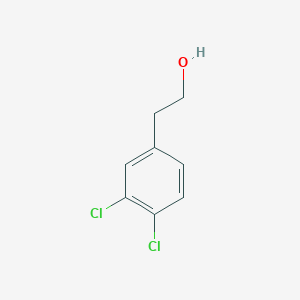

Molecular Structural Analysis

Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine counterpart revealed their place in an isostructural family of compounds, showcasing how molecules are linked via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This structural analysis contributes to understanding the interactions within molecular crystals (Baillargeon et al., 2017).

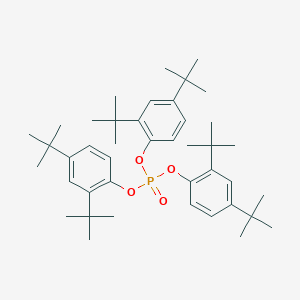

Photochemical and Thermal Radical Processes

The immobilization of cellulose and amylose 3,5-dimethylphenyl carbamate on silica gel via photochemical and thermal processes has been successfully achieved. This method provides an easy access to materials applied as chiral stationary phases (CSPs) for chromatographic resolution of racemic molecules, significantly broadening the options for improving enantioselectivity and resolving chiral compounds (Francotte & Huynh, 2022).

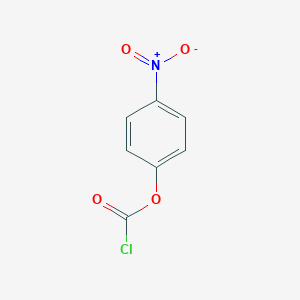

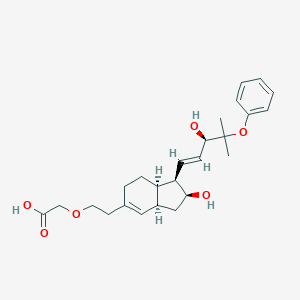

Atmospheric CO2 Fixation

A novel approach utilizing tert-butyl hypoiodite (t-BuOI) for the cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates bearing an iodomethyl group, showcases the compound's role in green chemistry and environmental applications (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).

特性

IUPAC Name |

tert-butyl N-(2,4-dimethylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-9-6-7-11(10(2)8-9)14-12(15)16-13(3,4)5/h6-8H,1-5H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTZFHHOXLTYQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406845 |

Source

|

| Record name | tert-butyl (2,4-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129822-43-1 |

Source

|

| Record name | tert-butyl (2,4-dimethylphenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1r,6r)-9-Azabicyclo[4.2.1]non-2-En-2-Yl]ethanone](/img/structure/B143684.png)

![[(2R,3S,5R)-5-(1-hydroxy-6-iminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B143701.png)

![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)